Cas no 90291-46-6 (N-(1-Naphthalenesulfonyl)-L-phenylalanine)
N-(1-Naphthalenesulfonyl)-L-phenylalanine Chemical and Physical Properties
Names and Identifiers
-
- Phenylalanine,N-(1-naphthalenylsulfonyl)-
- N-(1-Naphthalenesulfonyl)-L-phenylalanine
- (2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoic acid
- N-(1-Naphthylsulfonyl)-l-phenylalanine
- (S)-2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid
- NWHURKYFYGKGRT-KRWDZBQOSA-N
- N-(1-Naphthylsulfonyl)phenylalanine #
- N-(Naphthalene-1-sulfonyl)-L-phenylalanine
- N0579
- DL-Phenylalanine, N-(1-naphthalenylsulfonyl)- (ZCI)
- N-(1-Naphthalenylsulfonyl)phenylalanine (ACI)
- 2-(Naphthalene-1-sulfonylamino)-3-phenyl-propionic acid
- α-Naphthalenesulfonyl DL-phenylalanine
- DTXSID70623462
- T73054
- (2S)-2-(NAPHTHALENE-1-SULFONAMIDO)-3-PHENYLPROPANOIC ACID
- 178380-15-9
- AKOS015840807
- 90291-46-6
- HY-W141792
- CS-0201589
- MFCD00191467
- DA-65747
-
- MDL: MFCD00191467
- Inchi: 1S/C19H17NO4S/c21-19(22)17(13-14-7-2-1-3-8-14)20-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,20H,13H2,(H,21,22)
- InChI Key: NWHURKYFYGKGRT-UHFFFAOYSA-N
- SMILES: O=C(C(CC1C=CC=CC=1)NS(C1C2C(=CC=CC=2)C=CC=1)(=O)=O)O
Computed Properties
- Exact Mass: 355.08800
- Monoisotopic Mass: 355.08782920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 91.8
Experimental Properties
- Color/Form: Not determined
- Melting Point: 139.0 to 143.0 deg-C
- Refractive Index: -33 ° (C=3, Acetone)
- PSA: 91.85000
- LogP: 4.28570
- Solubility: Not determined
N-(1-Naphthalenesulfonyl)-L-phenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM266301-25g |
(S)-2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid |
90291-46-6 | 95% | 25g |
$487 | 2021-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N867770-1g |
N-(1-Naphthalenesulfonyl)-L-phenylalanine |
90291-46-6 | ≥98% | 1g |
¥207.00 | 2022-09-28 | |
| abcr | AB139188-5 g |
N-(1-Naphthalenesulfonyl)-L-phenylalanine, 98%; . |
90291-46-6 | 98% | 5g |
€206.20 | 2023-05-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0579-5g |
N-(1-Naphthalenesulfonyl)-L-phenylalanine |
90291-46-6 | 98.0%(T) | 5g |
¥350.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0579-5G |
N-(1-Naphthalenesulfonyl)-L-phenylalanine |
90291-46-6 | >98.0%(T)(HPLC) | 5g |
¥350.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159668-1g |
N-(1-Naphthalenesulfonyl)-L-phenylalanine |
90291-46-6 | >98.0%(T) | 1g |
¥161.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159668-5G |
N-(1-Naphthalenesulfonyl)-L-phenylalanine |
90291-46-6 | >98.0%(T) | 5g |
¥676.90 | 2023-09-01 | |
| Chemenu | CM266301-25g |
(S)-2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid |
90291-46-6 | 95% | 25g |
$487 | 2024-07-20 | |
| abcr | AB139188-5g |
N-(1-Naphthalenesulfonyl)-L-phenylalanine, 98%; . |
90291-46-6 | 98% | 5g |
€180.40 | 2025-02-17 | |
| 1PlusChem | 1P003SO4-5g |
N-(1-NAPHTHALENESULFONYL)-L-PHENYLALANINE |
90291-46-6 | >98.0%(T)(HPLC) | 5g |
$193.00 | 2025-02-20 |
N-(1-Naphthalenesulfonyl)-L-phenylalanine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on N-(1-Naphthalenesulfonyl)-L-phenylalanine
Comprehensive Overview of N-(1-Naphthalenesulfonyl)-L-phenylalanine (CAS No. 90291-46-6): Properties, Applications, and Research Insights
N-(1-Naphthalenesulfonyl)-L-phenylalanine (CAS No. 90291-46-6) is a specialized organic compound that has garnered significant attention in biochemical and pharmaceutical research. This compound, often abbreviated as N-1-Naphthalenesulfonyl-L-Phe, combines the aromatic properties of naphthalene with the chiral backbone of L-phenylalanine, making it a valuable intermediate in peptide synthesis and enzyme inhibition studies. Researchers frequently explore its role in modulating protein-protein interactions, particularly in the context of signal transduction pathways and drug discovery.
The structural uniqueness of N-(1-Naphthalenesulfonyl)-L-phenylalanine lies in its naphthalenesulfonyl group, which enhances its binding affinity to hydrophobic pockets in proteins. This property has made it a subject of interest in designing small-molecule inhibitors for targets like kinases and proteases. Recent studies highlight its potential in cancer therapeutics, where it serves as a scaffold for developing compounds that disrupt aberrant cellular signaling. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) has expanded its utility in creating peptide-based drugs and bioconjugates.
From a synthetic chemistry perspective, CAS No. 90291-46-6 is often utilized as a chiral auxiliary or protecting group due to its stereochemical stability. Its UV-absorbing naphthalene moiety also facilitates detection in high-performance liquid chromatography (HPLC), a feature leveraged in analytical method development. With the growing demand for enantiomerically pure compounds in pharmaceuticals, this molecule’s role in asymmetric synthesis continues to evolve.
In the context of green chemistry, researchers are investigating eco-friendly derivatization methods for N-(1-Naphthalenesulfonyl)-L-phenylalanine to reduce solvent waste and improve yield. Such advancements align with global trends toward sustainable drug manufacturing. Furthermore, its applications in proteomics and chemical biology are being explored, particularly in labeling techniques for mass spectrometry-based protein analysis.
The compound’s relevance extends to neuroscience research, where derivatives of L-phenylalanine are studied for their effects on neurotransmitter regulation. While not directly psychoactive, its structural analogs have been examined for potential blood-brain barrier (BBB) permeability, a critical factor in central nervous system (CNS) drug development. This intersection of chemistry and biology underscores its multidisciplinary importance.
For those sourcing CAS No. 90291-46-6, quality parameters such as optical purity, solubility, and thermal stability are critical. Suppliers often provide technical data sheets detailing these specifications, which are essential for reproducibility in academic and industrial labs. As interest grows in precision medicine and targeted therapies, compounds like N-(1-Naphthalenesulfonyl)-L-phenylalanine will remain pivotal in bridging chemical innovation with biological applications.
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